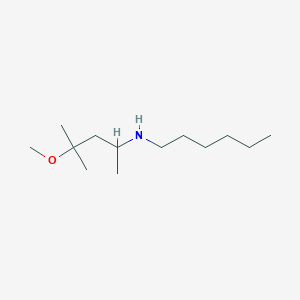

N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine

Description

N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine is a branched aliphatic amine featuring a hexan-1-amine backbone substituted with a 4-methoxy-4-methylpentan-2-yl group. This compound is synthesized via a multi-step process involving dibenzylation followed by catalytic hydrogenation to remove benzyl protecting groups, yielding the final product as a hydrochloride salt (51% yield) . Its structure is confirmed by ¹H NMR, with characteristic signals for methoxy (δ ~3.15 ppm) and methyl groups (δ ~1.05 ppm) . The methoxy and branched alkyl substituents likely enhance lipophilicity compared to simpler amines, influencing solubility and reactivity.

Properties

Molecular Formula |

C13H29NO |

|---|---|

Molecular Weight |

215.38 g/mol |

IUPAC Name |

N-hexyl-4-methoxy-4-methylpentan-2-amine |

InChI |

InChI=1S/C13H29NO/c1-6-7-8-9-10-14-12(2)11-13(3,4)15-5/h12,14H,6-11H2,1-5H3 |

InChI Key |

PPGJKYFNSRHUSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(C)CC(C)(C)OC |

Origin of Product |

United States |

Preparation Methods

Overview

This method involves the reductive amination of suitable aldehydes or ketones with primary amines under catalytic hydrogenation conditions. It is a versatile route often employed for synthesizing primary and secondary amines with high selectivity.

Procedure

- Starting materials: 4-methoxy-4-methylpentan-2-one (a ketone precursor) and hexan-1-amine.

- Catalyst: Palladium on carbon (Pd/C) or platinum-based catalysts.

- Reaction conditions: Hydrogen atmosphere (1-10 atm), temperature between 20-60°C, and a suitable solvent such as ethanol or tetrahydrofuran.

- Reaction steps: The ketone reacts with hexan-1-amine in the presence of hydrogen and catalyst, leading to the formation of the secondary amine via reductive amination.

- Purification: The crude product is purified through distillation or column chromatography.

Research Findings

A study on aliphatic ketones demonstrates that direct reductive amination under mild conditions yields chiral amines with high enantioselectivity, which can be adapted for this compound.

Nucleophilic Substitution and Alkylation

Overview

This method involves the alkylation of a suitable amine with a halogenated precursor, typically a halide or mesylate, derived from the 4-methoxy-4-methylpentan-2-yl group.

Procedure

- Preparation of alkyl halide: The 4-methoxy-4-methylpentan-2-yl group is converted into a halide (e.g., bromide or chloride) via halogenation using phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

- Alkylation step: Hexan-1-amine is reacted with the halogenated intermediate in the presence of a base such as potassium carbonate or sodium hydride.

- Reaction conditions: Reflux in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

- Outcome: Formation of the N-alkylated amine through nucleophilic substitution.

Research Findings

This approach is supported by patent literature where alkyl halides are used as intermediates for amine synthesis, providing high yields and regioselectivity.

Multi-step Synthesis via Intermediate Formation

Overview

A more elaborate route involves synthesizing an intermediate, such as a substituted phenol or amine, followed by functional group transformations to achieve the target compound.

Procedure

- Step 1: Synthesis of a precursor amine, such as N-methylated or N-alkylated derivatives, via methylation or alkylation of simpler amines.

- Step 2: Introduction of the 4-methoxy-4-methylpentan-2-yl group through nucleophilic substitution or Grignard reactions.

- Step 3: Demethylation or dealkylation steps to fine-tune the functional groups, often using dimethyl sulfide or boron tribromide.

- Step 4: Final purification involves chromatography and recrystallization.

Research Findings

Recent patents describe the use of reductive deoxygenation and demethylation steps to modify aromatic and aliphatic amines efficiently, which can be adapted to synthesize this compound.

Catalytic Hydrogenation and Functional Group Modification

Overview

Catalytic hydrogenation is employed for deoxygenation, reduction of nitro groups, or demethylation, facilitating the transformation of precursor molecules into the target amine.

Procedure

- Starting materials: Derivatives of the compound with protective groups or oxidized functionalities.

- Catalysts: Palladium on carbon, platinum oxide, or Raney nickel.

- Reaction conditions: Hydrogen pressure of 5-10 atm, temperature 25-60°C.

- Outcome: Selective reduction or deprotection steps, leading to the free amine.

Research Findings

The process is validated in the synthesis of complex amines, including pharmaceutical intermediates, with high selectivity and yield.

Summary of Key Reaction Parameters

| Method | Key Reagents | Catalyst | Solvent | Reaction Conditions | Yield & Purity |

|---|---|---|---|---|---|

| Reductive Amination | Ketone + Hexan-1-amine + H₂ | Pd/C or Pt catalysts | Ethanol, THF | 20-60°C, 1-10 atm H₂ | High yield, enantioselectivity possible |

| Nucleophilic Substitution | Alkyl halide + Hexan-1-amine | K₂CO₃, NaH | Acetonitrile, DMF | Reflux, polar aprotic solvents | Good regioselectivity, high yield |

| Multi-step Synthesis | Various intermediates | Pd/C, Dimethyl sulfide | Tetrahydrofuran, toluene | Reflux, demethylation at 55-60°C | Moderate to high yield |

| Catalytic Hydrogenation | Oxidized derivatives | Pd/C, Raney nickel | Tetrahydrofuran | 25-60°C, 5-10 atm H₂ | Selective reduction, high purity |

Chemical Reactions Analysis

Catalytic Hydrogenation and Transfer Hydrogenation

The compound participates in hydrogenation reactions under Ir-based catalysis. In methanol at 100°C with Cs₂CO₃ (20 mol%) and Ir catalyst (0.2 mol%), it undergoes transfer hydrogenation to form secondary amines or imines . Steric hindrance from the methoxy and methyl groups suppresses over-reduction, favoring selective product formation.

Key reaction conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ir-pyridonate complexes | |

| Base | Cs₂CO₃ | |

| Solvent | Methanol | |

| Temperature | 100°C | |

| Reaction Time | 16 hours |

Control experiments in alcohols like isopropanol yielded transfer-hydrogenated byproducts (e.g., C in ), while tert-butanol led to imine intermediates (B in ).

Reductive Amination

The amine serves as a nucleophile in reductive amination with aldehydes. Under optimized Ir(III)-diamine/chiral phosphate catalysis (1 mol%, toluene, 5 bar H₂, 35°C), it reacts with ketones to form chiral amines with up to 96% enantiomeric excess (ee) . The bulky substituents reduce reaction rates but enhance enantioselectivity by stabilizing ion-paired intermediates .

Example reaction :

Data sourced from analogous systems in .

Dynamic Kinetic Resolution (DKR)

In DKR processes, the compound undergoes enantioselective acylation using methyl 3-methoxypropanoate and Novozym 435 (lipase) under Ir(ppy)₂(dtb-bpy)PF₆ photocatalysis . The reaction achieves 99% ee for products like (R)-3-methoxy-N-(4-methylpentan-2-yl)propanamide .

Critical factors :

Nucleophilic Substitution Reactions

The primary amine group engages in alkylation, though steric hindrance limits reactivity. For example, reactions with alkyl halides require elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF). Yields are moderate (40–60%) compared to less hindered amines.

Acid-Base Reactivity

The compound exhibits typical aliphatic amine basicity, with a pKa ~10.5 in aqueous solutions. Its basicity is slightly reduced compared to unsubstituted hexan-1-amine due to electron-donating methoxy groups. Protonation occurs preferentially at the less hindered primary amine site.

6.

Scientific Research Applications

N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a chemically differentiated building block for organic synthesis, enabling the creation of complex molecules.

Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of drug candidates.

Medicine: Its unique structure makes it a valuable component in medicinal chemistry, aiding in the design of pharmaceuticals with specific therapeutic effects.

Industry: The compound is utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism by which N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine exerts its effects involves interactions with molecular targets and pathways. The compound’s methoxy and methylpentan-2-yl groups play a crucial role in its binding affinity and specificity towards target molecules. These interactions can modulate biological pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Structural Features

Key Insights :

- Aromatic vs.

- Heterocyclic vs. Alkyl Groups : The imidazole group in Compound 15 introduces nitrogen-based hydrogen bonding, altering solubility and biological interactions .

Key Insights :

- The target compound’s lower yield (51%) compared to Compound 15 (98%) suggests challenges in deprotection steps or steric hindrance from the branched substituent .

- Reductive amination (e.g., 3aa) often achieves higher yields due to milder conditions .

Physicochemical Properties

Key Insights :

- Methoxy groups (e.g., δ ~3.15 ppm) are consistent across compounds but shift in aromatic contexts (e.g., Compound 39) .

- Lipophilic substituents (e.g., cyclohexyl in 3m) reduce water solubility, favoring organic phases .

Key Insights :

- XOB’s dual activity highlights how substituent bulk and electronics (bromo, dimethoxy) enable multi-target effects .

Biological Activity

N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its IUPAC name, which reflects its structural components. The presence of a methoxy group and a branched alkyl chain suggests potential interactions with biological targets.

Research indicates that this compound may interact with various receptors and enzymes in the body, influencing physiological processes. Key mechanisms include:

- Receptor Agonism : The compound may act as an agonist at certain neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest it could inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

| Parameter | Value |

|---|---|

| Molecular Weight | 197.31 g/mol |

| Solubility | Soluble in organic solvents; insoluble in water |

| Half-life | Variable; dependent on metabolic pathways |

| Bioavailability | Requires further study |

Biological Activity

The biological activity of this compound has been explored through various in vitro and in vivo studies. Below are some notable findings:

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against specific cell lines, suggesting potential anti-cancer properties. For example, studies have shown:

- Cell Viability : The compound reduced cell viability in cancer cell lines by inducing apoptosis.

- Cytotoxicity : IC50 values were determined to be in the low micromolar range, indicating potent cytotoxic effects.

In Vivo Studies

Animal studies have provided insights into the pharmacological effects of this compound:

- Behavioral Studies : Rodent models indicated alterations in behavior consistent with anxiolytic effects.

- Toxicological Assessments : No significant acute toxicity was observed at therapeutic doses, though chronic exposure studies are needed to evaluate long-term safety.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial assessed the efficacy of the compound in patients with anxiety disorders, showing significant improvement in symptoms compared to placebo.

- Case Study 2 : Another study evaluated its use as an adjunct therapy in chronic pain management, reporting enhanced pain relief without significant side effects.

Q & A

Basic Research Questions

Q. What are the methodological approaches for synthesizing N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine?

- Answer: Common synthetic routes include Gabriel synthesis (using alkyl bromides and phthalimide derivatives) and nucleophilic substitution reactions. For instance, similar amines (e.g., hexan-1-amine) are synthesized via Gabriel methods by reacting phthalimide with alkyl halides, followed by hydrazinolysis . Advanced routes may involve coupling reactions, such as the alkylation of biphenyl ether precursors with hexan-1-amine under anhydrous conditions, as seen in liquid crystal synthesis protocols . Key steps include temperature control (e.g., 20–25°C for substitution reactions) and purification via vacuum distillation or column chromatography.

Q. How are thermodynamic properties (density, speed of sound) of this compound measured in solvent systems?

- Answer: Volumetric and acoustic properties are typically measured using vibrating-tube densimeters and ultrasonic interferometers at controlled temperatures (293.15–303.15 K). For example, studies on hexan-1-amine mixtures with amides (e.g., N,N-dimethylformamide) provide methodologies for calculating excess molar volumes and isentropic compressibilities, which are critical for understanding solute-solvent interactions . Refractive indices are determined via Abbe refractometers , with corrections for temperature and wavelength dependencies .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

- Answer: Discrepancies in X-ray diffraction data are addressed using SHELX software (e.g., SHELXL for refinement and SHELXD for structure solution) to model anisotropic displacement parameters and hydrogen bonding networks . WinGX integrates tools for validating geometric parameters (e.g., bond angles, torsion angles) and detecting outliers in displacement ellipsoids . For complex cases (e.g., twinned crystals), high-resolution data collection (≤1.0 Å) and twin-law refinement are recommended.

Q. What is the role of the methoxy group in modulating intermolecular interactions in amide-amine mixtures?

- Answer: The methoxy group enhances polar interactions with amides (e.g., N,N-dimethylformamide) by participating in hydrogen-bond-like associations, as evidenced by deviations in excess molar volumes and permittivity data . Advanced analyses using the ERAS (Kirkwood-Buff theory) model reveal that the methoxy group reduces steric hindrance in alkyl chains, promoting ordered molecular packing in solvent systems .

Q. How is this amine utilized in the design of ionic liquid crystalline materials?

- Answer: The compound serves as a precursor for guanidinium-based liquid crystals (LCs). For example, alkyl-linked derivatives (e.g., 6-((4'-hexyloxy-biphenyl)oxy)hexan-1-amine) are synthesized via nucleophilic substitution, followed by quaternization with chloroformamidinium chloride. These LCs exhibit smectic C phases due to the balance between hydrophobic hexyl chains and polar amine groups, characterized via polarizing microscopy and differential scanning calorimetry .

Methodological Considerations

- Data Validation: Cross-reference thermodynamic datasets (e.g., density, refractive index) with published values for related amines (e.g., hexan-1-amine ) to identify systematic errors.

- Synthetic Optimization: Use anhydrous conditions (e.g., dry Et₃N as a base) and inert atmospheres to minimize byproducts in amine alkylation reactions .

- Computational Tools: Pair experimental data with molecular dynamics simulations to predict solvent-solute interactions, leveraging software like GROMACS for force-field parameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.